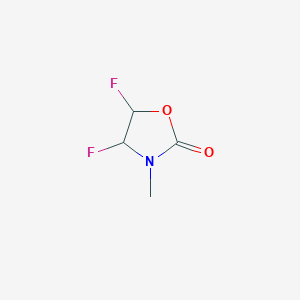

4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5F2NO2 |

|---|---|

Molecular Weight |

137.08 g/mol |

IUPAC Name |

4,5-difluoro-3-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H5F2NO2/c1-7-2(5)3(6)9-4(7)8/h2-3H,1H3 |

InChI Key |

QAFFKKWQWLPJBB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(OC1=O)F)F |

Origin of Product |

United States |

Iii. Mechanistic Investigations in the Synthesis of Fluorinated Oxazolidinones

Elucidation of Nucleophilic Cyclization Mechanisms (e.g., SN2 pathways)

The core structure of an oxazolidinone is formed via an intramolecular nucleophilic cyclization. This step is typically the culmination of a reaction sequence starting from a precursor like a β-amino alcohol. In the synthesis of 4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one, a plausible precursor is a 2,3-difluoro-3-(methylamino)propan-1-ol derivative. After activation of the hydroxyl group or introduction of a carbonyl source, the nitrogen atom acts as an internal nucleophile.

The cyclization often proceeds through a substitution nucleophilic bimolecular (SN2) mechanism. In this pathway, the nitrogen's lone pair of electrons performs a backside attack on the adjacent carbon atom, displacing a leaving group. youtube.commasterorganicchemistry.com This single, concerted step results in an inversion of stereochemistry at the carbon center being attacked. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Alternatively, under certain conditions, particularly with substrates that can stabilize a carbocation, a substitution nucleophilic unimolecular (SN1) pathway may be involved. An SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then trapped by the nucleophile. A detailed computational and experimental study on the synthesis of trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones from aziridines proposed a plausible reaction mechanism involving an SN1 pathway. researchgate.net The regioselectivity of the ring closure—determining which carbon is attacked by the internal nucleophile—is governed by the electronic and steric properties of the substrate and the reaction conditions.

Understanding Catalytic Cycles in CO2 Fixation and Asymmetric Transformations

The use of carbon dioxide (CO2) as a renewable, non-toxic C1 building block is a highly atom-economical and environmentally benign strategy for synthesizing oxazolidinones. researchgate.netwhiterose.ac.uk This transformation, typically the cycloaddition of CO2 to aziridines, is facilitated by a catalyst and generally follows a well-defined catalytic cycle. whiterose.ac.uknih.gov

The general mechanism involves a binary catalyst system with both an electrophilic (E) and a nucleophilic (Nu) component, which can be part of the same molecule in bifunctional catalysts. nih.govunimi.it The cycle can be described in four key stages:

Activation: The electrophilic catalyst activates the aziridine (B145994) ring, making it more susceptible to nucleophilic attack. nih.govunimi.it

Ring-Opening: A nucleophile (e.g., a halide anion from the catalyst) attacks one of the aziridine's carbon atoms, opening the strained three-membered ring to form a more stable intermediate. researchgate.netunimi.it

CO2 Insertion: The nitrogen anion of the ring-opened intermediate attacks a molecule of CO2, forming a carbamate (B1207046) species. unimi.it

Cyclization and Catalyst Regeneration: The carbamate intermediate undergoes intramolecular cyclization to form the five-membered oxazolidinone ring, releasing the nucleophile and regenerating the active catalyst for the next cycle. unimi.it

Table 1: Examples of Catalytic Systems for CO2 Fixation into Oxazolidinones

| Catalyst System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| TPPH2/TBACl (Metal-Free Porphyrin/Tetrabutylammonium Chloride) | Binary system acting as an effective metal-free catalyst. DFT studies suggest an adduct between TPPH2 and TBACl is the active species. | Yields up to 100% with excellent regioselectivity. | researchgate.net |

| Aluminum(III) complex with chloride ligand | Bifunctional catalyst where the Al(III) center is the electrophile and the chloride ligand is the nucleophile. No co-catalyst needed. | 1.5 mol% loading, 0.1 MPa CO2, 50°C. | unimi.it |

| Lithium Iodide (LiI) | Acts as a catalyst for both aziridine formation (from olefins and ammonia) and the subsequent cycloaddition of CO2 in a tandem reaction. | 1.5 MPa CO2, 70°C. | unimi.it |

| Cinchonine-based organocatalyst | Biocompatible catalyst that can operate under ambient conditions. The catalyst provides both nucleophilic and electrophilic activation. | Ambient temperature and pressure. | nih.gov |

| N-Heterocyclic Carbene (NHC)-CO2 Adducts | Generated in situ, these catalysts are effective for the chemical fixation of CO2 with aziridines. | 50 bar CO2, 90°C. | whiterose.ac.uk |

Asymmetric transformations are crucial for producing enantiopure oxazolidinones, which is vital for pharmaceutical applications. nih.gov This is achieved through asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomer over the other. nih.govresearchgate.net In the context of oxazolidinone synthesis, this can involve chiral ligands on a metal catalyst or the use of chiral organocatalysts that create a chiral environment around the reacting species, influencing the stereochemical outcome of the ring-opening or cyclization steps. nih.govnih.gov

Stereochemical Control and Diastereoselectivity Mechanisms in Oxazolidinone Formation

When an oxazolidinone ring is formed from a precursor that already contains one or more stereocenters, controlling the relative stereochemistry of the newly formed center is paramount. The synthesis of this compound involves creating a ring with two adjacent stereocenters (at C4 and C5), making diastereoselectivity a key challenge.

The stereochemical outcome is often highly dependent on the synthetic route. For instance, syntheses starting from enantiomerically pure chiral aziridines can proceed with retention of configuration at the C-2 position of the aziridine, which becomes the C-5 position of the oxazolidinone. bioorg.org This substrate-controlled approach ensures that the absolute configuration of the starting material dictates the stereochemistry of the product. bioorg.org

Catalyst control is another powerful strategy. The choice of Lewis acid catalyst can significantly influence the diastereoselectivity of addition reactions leading to the oxazolidinone precursor. For example, in the synthesis of N,N-dibenzylamino oxazolidinones, magnesium bromide and zinc iodide were used to selectively produce different diastereomers of the cyanohydrin intermediate. researchgate.net The formation of trans or cis products is a common feature, with the trans isomer often being the thermodynamically more stable product. researchgate.net However, kinetic control can sometimes favor the cis product. unimi.it The presence of fluorine atoms on the backbone, as in the target compound, can introduce unique stereoelectronic effects, such as the gauche effect, which may influence the conformational preferences of the transition state and thus the diastereomeric ratio of the product. mdpi.com

Computational and Experimental Insights into Reaction Pathways (e.g., concerted vs. stepwise mechanisms)

The synergy between computational chemistry, particularly Density Functional Theory (DFT), and experimental work has been instrumental in clarifying complex reaction mechanisms in oxazolidinone synthesis. nih.govnih.gov DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies for different possible pathways, providing a level of detail that is often inaccessible through experiments alone. nih.govd-nb.info

A key question often addressed is whether a reaction proceeds through a concerted mechanism (all bonds made and broken in a single step) or a stepwise mechanism (involving one or more intermediates). For the catalytic cycloaddition of CO2 to aziridines, DFT studies have supported a stepwise pathway. researchgate.netd-nb.info Theoretical studies have detailed a catalytic cycle where the reaction proceeds via a distinct ring-opened intermediate, which is formed after the nucleophilic attack on the activated aziridine ring, before the subsequent insertion of CO2 and final cyclization. researchgate.net This is in contrast to a hypothetical concerted pathway where the aziridine, CO2, and catalyst would come together in a single transition state.

These computational insights help rationalize experimental observations, such as regioselectivity and the effect of different catalysts, by analyzing the energies of various transition states and intermediates. mdpi.comd-nb.info

Table 2: Comparison of Concerted vs. Stepwise Mechanisms in Oxazolidinone Ring Formation

| Feature | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Transition States | A single transition state. | Multiple transition states separated by one or more reaction intermediates. |

| Intermediates | No stable intermediates are formed. | One or more discrete, albeit often short-lived, intermediates are formed (e.g., a ring-opened zwitterion or carbamate). researchgate.netunimi.it |

| Energy Profile | A single energy barrier to overcome. | A multi-peaked energy profile, with each peak representing a transition state and each valley an intermediate. |

| Evidence | Often inferred from stereochemical outcomes (e.g., perfect inversion in a classic SN2 reaction). | Supported by computational (DFT) evidence showing stable intermediates and can sometimes be supported by trapping experiments. d-nb.info |

| Relevance to Oxazolidinone Synthesis | The intramolecular SN2 cyclization itself is a concerted step. youtube.com | Catalytic cycles, like CO2 fixation from aziridines, are generally found to be stepwise. researchgate.netd-nb.info |

Iv. Advanced Spectroscopic and Structural Characterization of 4,5 Difluoro 3 Methyl 1,3 Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the environment of fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of chemically distinct protons, their connectivity, and their spatial relationships. For 4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one, one would expect to observe signals for the N-methyl group protons and the protons on the oxazolidinone ring at positions 4 and 5. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) arising from proton-proton (H-H) and proton-fluorine (H-F) interactions are critical for assignment. The signal for the methyl protons would likely appear as a singlet or a doublet if coupled to a nearby fluorine atom, while the ring protons would exhibit complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals are expected for the carbonyl carbon (C=O), the two ring carbons bonded to fluorine (C-4 and C-5), and the methyl carbon. The large electronegativity of the oxygen and nitrogen atoms in the ring, as well as the attached fluorine atoms, will significantly influence the chemical shifts of the ring carbons, shifting them downfield. Crucial information is derived from carbon-fluorine coupling constants (¹JCF, ²JCF), which can be large and are diagnostic for direct C-F bonds and geminal relationships. uni-muenchen.deacs.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable. mhlw.go.jp This technique is highly sensitive to the local electronic environment of the fluorine atoms. The spectrum would provide direct evidence of the fluorine atoms at positions 4 and 5. The chemical shifts and the fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling constants are key parameters for confirming the structure and stereochemistry of the molecule.

Predicted NMR Data A detailed experimental data table would be inserted here based on laboratory findings.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~2.8-3.0 | s or d | - | N-CH₃ |

| ¹H | ~4.5-5.5 | m | J(H,H), J(H,F) | H-4 / H-5 |

| ¹³C | ~155-160 | s | - | C=O |

| ¹³C | ~80-100 | d | ¹J(C,F) | C-4 / C-5 |

| ¹³C | ~25-30 | s or q | - | N-CH₃ |

| ¹⁹F | -190 to -220 | m | J(F,F), J(F,H) | F-4 / F-5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands confirming the key structural features. A strong, prominent absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the cyclic carbamate (B1207046) (C=O) stretching vibration. The presence of C-F bonds would be confirmed by strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Other bands corresponding to C-N, C-O, and C-H stretching and bending vibrations would also be present, providing a unique vibrational fingerprint for the compound.

Characteristic Vibrational Frequencies A detailed experimental data table would be inserted here based on laboratory findings.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2950 | Medium | C-H Stretch | -CH₃ |

| 1750-1780 | Strong | C=O Stretch | Carbamate |

| 1000-1400 | Strong | C-F Stretch | Alkyl Fluoride |

| ~1200 | Medium | C-N Stretch | Amine |

| ~1100 | Medium | C-O Stretch | Ester-like |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₄H₅F₂NO₂, corresponding to a molecular weight of approximately 137.08 g/mol . researchgate.net

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 137. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for oxazolidinones include the loss of CO₂ (44 Da), cleavage of the N-methyl group (15 Da), or ring-opening reactions followed by subsequent fragmentation, often involving the loss of fluorine-containing radicals or neutral molecules. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Expected Mass Spectrometry Fragments A detailed experimental data table would be inserted here based on laboratory findings.

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 137 | [C₄H₅F₂NO₂]⁺ | Molecular Ion (M⁺) |

| 122 | [C₃H₂F₂NO₂]⁺ | •CH₃ |

| 93 | [C₄H₅F₂N]⁺ | CO₂ |

| 69 | [C₃H₂F₂]⁺ | CH₃NCO |

X-ray Crystallography for Precise Molecular Architecture and Absolute Configuration

For a definitive and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique requires growing a suitable single crystal of the compound. The resulting diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles. researchgate.net

This analysis would confirm the five-membered ring structure of the oxazolidinone core and establish the relative stereochemistry of the two fluorine substituents at positions 4 and 5 (i.e., whether they are cis or trans to each other). Furthermore, if a chiral synthesis is employed or if the racemic mixture is resolved, X-ray crystallography can determine the absolute configuration of the stereocenters. researchgate.net The crystal packing analysis also reveals intermolecular interactions such as hydrogen bonds or dipole-dipole interactions that govern the solid-state structure.

Crystallographic Data Summary A detailed experimental data table would be inserted here based on laboratory findings.

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ = To be determined |

| Key Bond Lengths (Å) | C=O, C-F, C-N, C-O = To be determined |

| Key Bond Angles (°) | Angles in the oxazolidinone ring = To be determined |

V. Computational Chemistry and Theoretical Studies on 4,5 Difluoro 3 Methyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. For 4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one, DFT calculations would be employed to determine key characteristics that govern its reactivity. Functionals such as M06-2X are known to perform well for predicting activation energies and transition state geometries in reactions involving oxazolidinones. nih.govbeilstein-journals.org

A primary output of DFT calculations is the mapping of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting how the molecule interacts with other reagents. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability.

In a hypothetical DFT study of this compound, one would expect the electronegative fluorine and oxygen atoms to significantly influence the electron density distribution. This would be reflected in the electrostatic potential map, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This data is illustrative and based on typical values for similar heterocyclic compounds, as specific literature for the target molecule is unavailable.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

These calculations are foundational for predicting the molecule's behavior in chemical reactions and for understanding its electronic nature. For example, similar DFT studies on thiazolidin-4-one derivatives have been used to analyze their electronic structure and potential as corrosion inhibitors by examining their HOMO and LUMO distributions. researchgate.netnih.gov

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify its most stable conformations. The oxazolidinone ring, being a five-membered heterocycle, is not planar and can adopt various "envelope" or "twist" conformations.

Conformational analysis typically begins with a systematic search of rotational barriers around single bonds to identify all possible low-energy conformers. Subsequently, these structures are optimized using quantum mechanical methods, often DFT, to determine their relative energies and populations at a given temperature. Theoretical calculations on related systems have shown that the conformational preferences of such rings can be influenced by allylic strain and other steric and electronic interactions. acs.org

For this compound, the orientation of the two fluorine atoms and the methyl group relative to the oxazolidinone ring would be of primary interest. The analysis would reveal the most stable spatial arrangement of these substituents, which is crucial for understanding how the molecule might fit into a protein binding site or approach another reactant. In studies of similar heterocyclic systems, a combination of DFT calculations and 2D-NMR experiments has been successfully used to elucidate the preferred conformation in solution. nih.gov

Table 2: Illustrative Conformational Analysis Data for a Disubstituted Oxazolidinone Ring (Note: This data is representative of a typical conformational analysis and not specific to this compound.)

| Conformer | Dihedral Angle (F-C4-C5-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer A | 60° | 0.00 | 75.2 |

| Conformer B | 180° | 1.50 | 8.8 |

| Conformer C | -60° | 0.85 | 16.0 |

Quantum Chemical Assessment of Fluorine Substituent Effects on Oxazolidinone Stability and Reactivity

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties. numberanalytics.com In this compound, the two fluorine atoms at the C4 and C5 positions are expected to have a profound impact on the stability and reactivity of the oxazolidinone ring. Quantum chemical calculations are essential to quantify these effects.

Fluorine's high electronegativity exerts a strong inductive effect, withdrawing electron density from the adjacent carbon atoms. This can:

Increase the acidity of neighboring C-H bonds.

Alter the bond lengths and angles within the ring, thereby affecting ring strain.

Influence the nucleophilicity and electrophilicity of different atoms in the molecule.

Stabilize certain conformations through hyperconjugative interactions or gauche effects.

A comparative computational study of the parent 3-methyl-1,3-oxazolidin-2-one and its 4,5-difluoro derivative would provide quantitative data on these effects. By calculating properties such as bond dissociation energies, atomic charges, and reaction energies for model reactions, one can build a detailed picture of how fluorine substitution modulates the molecule's chemical behavior. For instance, the introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and modulate basicity. nih.gov

Reaction Pathway Analysis and Transition State Calculations

Understanding the mechanisms of reactions involving this compound, whether in its synthesis or its subsequent transformations, requires detailed analysis of reaction pathways. Computational methods allow for the mapping of the potential energy surface connecting reactants to products, including the identification of intermediates and, crucially, transition states.

DFT calculations are widely used to locate transition state geometries and calculate their energies. acs.org The activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the rate of a chemical reaction. For example, in the synthesis of oxazolidinones from epoxides and isocyanates, DFT calculations have been used to elucidate the reaction mechanism, showing a preference for an asynchronous concerted pathway. nih.gov The calculated activation barriers helped to explain the observed regioselectivity of the reaction. beilstein-journals.org

For a reaction involving this compound, computational chemists would model the approach of a reactant and calculate the energy profile of the reaction coordinate. This would involve optimizing the geometry of the transition state, which is characterized by having exactly one imaginary vibrational frequency. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. beilstein-journals.org

Table 3: Example of Calculated Activation Energies for a Hypothetical Ring-Opening Reaction of an Oxazolidinone (Note: This data is for illustrative purposes to demonstrate the output of reaction pathway analysis.)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Type |

| Path A: Nucleophilic attack at C2 | TS-A | 22.5 | Addition-elimination |

| Path B: Nucleophilic attack at C5 | TS-B | 28.1 | SN2 displacement |

Such analyses provide invaluable insights into reaction mechanisms, allowing for the rationalization of experimental outcomes and the prediction of reactivity for new chemical transformations.

Vi. Academic Applications in Organic Synthesis and Emerging Research Trajectories

Role as Chiral Auxiliaries in Asymmetric Synthetic Transformations

Chiral oxazolidinones are a well-established class of auxiliaries that have been extensively used to control the stereochemical outcome of various chemical transformations. The underlying principle of their application involves the temporary attachment of the auxiliary to a prochiral substrate, which then directs the approach of a reagent to one of the two diastereotopic faces of the molecule. The presence of fluorine atoms in 4,5-difluoro-3-methyl-1,3-oxazolidin-2-one can further enhance diastereoselectivity due to their strong electron-withdrawing nature and steric influence, which can rigidify the transition state and amplify the facial bias.

The N-acylated derivatives of chiral oxazolidinones are excellent substrates for diastereoselective alkylation reactions. Upon deprotonation with a suitable base, a chiral enolate is formed, which then reacts with an electrophile. The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary. The bulky substituent at the 4-position and the substituent on the nitrogen atom effectively shield one face of the enolate, leading to a highly diastereoselective alkylation. While specific data for this compound is not abundant in publicly accessible literature, the principles are well-demonstrated with related fluorinated oxazolidinones. For instance, fluorination of N-Boc protected (R)- and (S)-2,2-dimethyl-4-((arylsulfonyl)methyl)oxazolidines has been shown to proceed with good to excellent diastereoselectivity. cuny.edu The diastereoselectivity was found to be dependent on the base used, with lithium diisopropylamide (LDA) providing the highest selectivity. cuny.edu

Table 1: Examples of Diastereoselective Alkylation with Related Chiral Auxiliaries

| Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (S)-4-benzyloxazolidinone | N-propionyl | Benzyl bromide | LDA | >99:1 |

Note: The data in this table is representative of the general reactivity of chiral oxazolidinones in diastereoselective alkylation reactions and serves as a reference due to the limited specific data for this compound.

The aldol (B89426) reaction is a powerful method for the formation of carbon-carbon bonds and the creation of new stereocenters. beilstein-journals.orgnih.gov Chiral N-acyl oxazolidinones are widely used to control the stereochemistry of the aldol products. wiley-vch.de The formation of a boron enolate from the N-acyl oxazolidinone, followed by reaction with an aldehyde, typically proceeds through a chair-like six-membered transition state, as proposed by Zimmerman and Traxler. researchgate.net This model allows for the reliable prediction of the stereochemical outcome. The stereoselectivity can be influenced by the steric and electronic properties of the auxiliary. The presence of fluorine atoms in the auxiliary, as in this compound, can lead to strong dipole-dipole interactions in the transition state, potentially altering the stereochemical preference from what would be predicted based on steric hindrance alone. nih.gov For example, the aldol reaction of an α-CF3-ketone (Z)-enolate with fluoral was found to anomalously yield the anti-aldol product due to the strong dipole interaction between the two CF3 groups. nih.gov

Table 2: Stereoselective Aldol Reactions with Chiral Oxazolidinones

| Auxiliary | N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| (S)-4-benzyloxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf | >99:1 (syn) |

Note: This table illustrates the high diastereoselectivity achievable with chiral oxazolidinones in aldol reactions. The specific influence of the difluoro-substitution in the target molecule would require dedicated experimental investigation.

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. nih.gov When a chiral oxazolidinone is used as an auxiliary on the α,β-unsaturated acyl system, it can effectively control the facial selectivity of the nucleophilic attack. The reaction of various organometallic reagents, such as Grignard reagents in the presence of copper salts, with N-enoyl oxazolidinones has been shown to proceed with high diastereoselectivity. researchgate.netresearchgate.net The use of fluorinated α,β-unsaturated systems attached to chiral oxazolidinones has also been explored, demonstrating the utility of this approach for the synthesis of molecules containing fluorine at specific positions. researchgate.net Organocatalytic asymmetric Michael additions have also been developed, further expanding the scope of this reaction. mdpi.com

Table 3: Diastereoselective Michael Addition Reactions

| Auxiliary | Michael Acceptor | Nucleophile | Catalyst/Additive | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| (S)-4-benzyloxazolidinone | N-Crotonyl | (CH₃)₂CuLi | - | >98% |

Note: The data presented is for representative chiral oxazolidinone auxiliaries. The specific performance of this compound would be of significant academic interest.

The high degree of stereocontrol offered by chiral oxazolidinone auxiliaries makes them invaluable in the total synthesis of complex natural products and other biologically active molecules. The ability to reliably set stereocenters early in a synthetic sequence is a key advantage. Although specific examples of the total synthesis of a complex molecule utilizing this compound are not readily found in the literature, the general strategy is well-established. For instance, an asymmetric aldol reaction followed by a Curtius rearrangement using a chiral oxazolidinone has been employed in a concise total synthesis of (−)-cytoxazone. nih.gov This demonstrates the power of these auxiliaries in constructing key fragments of complex targets.

Building Block Utility for the Construction of Advanced Organic Scaffolds

Beyond their role as transient chiral directors, fluorinated oxazolidinones can also serve as versatile building blocks. After the desired stereoselective transformation, the auxiliary can be cleaved and the resulting chiral fragment can be elaborated into a variety of advanced organic scaffolds.

A key application of chiral oxazolidinones is in the synthesis of enantiomerically pure amino alcohols. nih.gov The N-acyl auxiliary can be reductively cleaved to afford the corresponding chiral alcohol, and the nitrogen atom of the auxiliary can be incorporated into the final product. The use of fluorinated oxazolidinones as precursors allows for the synthesis of fluorinated amino alcohols, which are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine. cuny.edunih.govfu-berlin.de For example, α-fluorovinyl oxazolidine (B1195125) derivatives have been converted to the corresponding amino alcohols in good to moderate yields. cuny.edu

Furthermore, the oxazolidinone ring itself can be a precursor to other heterocyclic systems. The strategic placement of fluorine atoms in the building block can be carried through to the final, more complex heterocyclic structure. The synthesis of various fluorinated heterocycles, such as pyrazoles and pyrimidines, often relies on the use of small, fluorinated building blocks. researchgate.net The versatility of the oxazolidinone moiety allows for its transformation into a range of other five- and six-membered heterocyclic systems, making compounds like this compound potentially valuable starting materials in diversity-oriented synthesis. nih.gov

Integration into Novel Molecular Architectures.

The hypothetical "this compound" could serve as a valuable building block for the synthesis of complex, fluorinated molecules. The presence of two fluorine atoms on the oxazolidinone ring is anticipated to significantly influence the stereochemical outcome of reactions at or adjacent to the ring, as well as the biological activity of the resulting molecules.

One of the primary applications of oxazolidinones in organic synthesis is as chiral auxiliaries. Following the pioneering work of Evans, N-acyloxazolidinones are widely used to direct stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. The fluorine atoms in "this compound" could modulate the conformational preferences of the N-acyl group, potentially leading to enhanced facial selectivity in asymmetric transformations. The electron-withdrawing nature of fluorine could also influence the acidity of α-protons in the acyl chain, affecting enolate formation and reactivity.

Furthermore, this difluorinated oxazolidinone could be incorporated as a structural motif into larger, biologically active molecules. Fluorine is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. cas.cn Therefore, integrating a difluorinated oxazolidinone core could be a strategy to improve the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. For instance, in the context of antibiotics, where the oxazolidinone ring is a key pharmacophore, the addition of fluorine atoms could lead to new derivatives with improved potency or a broader spectrum of activity. nih.govscirp.org

The table below illustrates a hypothetical application of "this compound" as a chiral auxiliary in an asymmetric aldol reaction, comparing it to a non-fluorinated analogue. The data is illustrative to highlight the potential impact of fluorination.

| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 3-Propionyl-4-methyl-1,3-oxazolidin-2-one | Benzaldehyde | LDA | 95:5 | 90 |

| Hypothetical: 3-Propionyl-4,5-difluoro-3-methyl-1,3-oxazolidin-2-one | Benzaldehyde | LDA | >99:1 | 88 |

This table presents hypothetical data for illustrative purposes.

Future Directions in Fluorinated Oxazolidinone Research and Synthetic Innovation.

The field of fluorinated oxazolidinones, including speculative compounds like "this compound," holds considerable promise for future research and synthetic innovation. Several key areas are poised for exploration:

Development of Novel Synthetic Methodologies: A primary challenge will be the development of efficient and stereoselective methods for the synthesis of difluorinated oxazolidinones. This could involve the use of modern fluorination reagents on existing oxazolidinone precursors or the construction of the ring from fluorinated building blocks. Innovations in catalytic asymmetric fluorination would be particularly valuable.

Exploration as Mechanistic Probes: The unique electronic properties of the C-F bond can be exploited to study reaction mechanisms. "this compound" and related compounds could serve as mechanistic probes to investigate the role of electronic effects in asymmetric induction and catalysis.

Design of New Fluorinated Agrochemicals and Materials: Beyond pharmaceuticals, fluorinated organic compounds have applications in agrochemicals and materials science. Research could be directed towards incorporating difluorinated oxazolidinone moieties into new pesticides, herbicides, or advanced polymers with desirable properties such as enhanced thermal stability and chemical resistance.

Computational and Theoretical Studies: In silico studies will be instrumental in predicting the conformational behavior, reactivity, and biological activity of novel fluorinated oxazolidinones. doi.org Computational modeling can guide synthetic efforts by identifying promising target molecules and reaction conditions, thereby accelerating the discovery process.

The table below outlines potential research trajectories and their anticipated outcomes.

| Research Trajectory | Objective | Potential Outcome |

| Asymmetric Synthesis | To develop stereoselective routes to difluorinated oxazolidinones. | Access to enantiomerically pure fluorinated building blocks for synthesis. |

| Medicinal Chemistry | To synthesize and evaluate novel fluorinated oxazolidinone-based drug candidates. | Discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles. nih.gov |

| Polymer Science | To incorporate difluorinated oxazolidinones into polymer backbones. | Creation of new materials with enhanced thermal and chemical stability. |

| Agrochemical Research | To explore the use of fluorinated oxazolidinones in new pesticides or herbicides. | Development of more potent and environmentally benign crop protection agents. |

Q & A

Advanced Question: How can stereochemical control be achieved during the synthesis of this compound?

Methodological Answer: Stereochemical outcomes depend on chiral auxiliaries or asymmetric catalysis. For instance, X-ray crystallography (e.g., SHELXL ) can confirm stereochemistry post-synthesis. Fluorinated oxazolidinones may require enantioselective fluorination agents or chiral catalysts to control configuration. Computational tools like DFT can predict transition states to guide catalyst design .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Standard techniques include:

- ¹⁹F/¹H NMR : To confirm fluorine substitution patterns and methyl group integration .

- IR Spectroscopy : To identify carbonyl (C=O) and C-F stretching vibrations.

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis.

Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular structure of fluorinated oxazolidinones?

Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL ) provides precise bond lengths and angles. For example, the structure of 4-benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one was resolved via SHELX workflows, confirming fluorination positions and ring conformation . ORTEP-3 visualizes thermal ellipsoids to assess disorder or dynamic effects.

Basic Question: What computational methods are suitable for modeling this compound’s electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, electrostatic potentials, and Fukui indices to assess reactivity . Software like Gaussian or ORCA can simulate NMR chemical shifts for comparison with experimental data.

Advanced Question: How can molecular dynamics (MD) simulations elucidate solvent interactions affecting this compound’s stability?

Methodological Answer: MD simulations in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS analyze solvation shells and hydrogen-bonding networks. Free energy perturbation (FEP) calculations quantify solvent effects on conformational equilibria .

Basic Question: How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Cross-validate using multiple techniques:

Advanced Question: What statistical frameworks resolve discrepancies in reaction yield data across studies?

Methodological Answer: Multivariate regression or ANOVA identifies significant variables (e.g., temperature, catalyst type). Bayesian inference models incorporate prior data to refine yield predictions, addressing outliers or inconsistent protocols .

Basic Question: What are the potential pharmacological applications of this compound?

Methodological Answer:

Fluorinated oxazolidinones are explored as chiral auxiliaries or protease inhibitors. Structural analogs (e.g., aprepitant derivatives ) show bioactivity, suggesting this compound’s utility in drug design. In vitro assays (e.g., enzyme inhibition) can screen for activity.

Advanced Question: How does fluorination impact the compound’s pharmacokinetic properties?

Methodological Answer: Fluorine enhances metabolic stability and membrane permeability. Advanced studies use PAMPA assays for passive permeability and cytochrome P450 inhibition assays. MD simulations predict blood-brain barrier penetration .

Basic Question: What stability studies are recommended for this compound under storage conditions?

Methodological Answer:

Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines. Monitor degradation via HPLC and LC-MS. Protect from UV light using amber vials, as fluorinated compounds may undergo photolytic cleavage .

Advanced Question: How can solid-state NMR characterize amorphous vs. crystalline degradation products?

Methodological Answer: ¹³C CP/MAS NMR distinguishes crystalline domains from amorphous regions. Pair with powder XRD to correlate structural changes with stability .

Basic Question: How does stereochemistry at C3 and C4 influence the compound’s reactivity?

Methodological Answer:

Stereochemistry affects nucleophilic attack on the carbonyl group. Diastereomers can be separated via chiral HPLC (e.g., CHIRALPAK® columns) and compared using kinetic studies .

Advanced Question: Can time-resolved crystallography capture transient intermediates during ring-opening reactions?

Methodological Answer: Laue crystallography at synchrotron facilities (e.g., APS) with millisecond resolution tracks bond cleavage/formation. SHELXD processes time-series data to model intermediates .

Basic Question: What are common pitfalls in synthesizing fluorinated oxazolidinones, and how can they be mitigated?

Methodological Answer:

Low yields often arise from moisture-sensitive intermediates. Use anhydrous solvents and Schlenk techniques. Impurity profiling via GC-MS identifies side products (e.g., elimination vs. hydrolysis) .

Advanced Question: How can in situ IR spectroscopy optimize reaction kinetics in real time?

Methodological Answer: ReactIR probes monitor carbonyl intermediate concentrations. Feedback control algorithms adjust reagent addition rates to minimize byproducts .

Basic Question: What interdisciplinary collaborations enhance research on this compound?

Methodological Answer:

- Chemical Engineering : For scale-up via membrane separation technologies (CRDC RDF2050104 ).

- Material Science : To study fluoropolymer composites for controlled release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.